molecular formula C4Cl5F3 B14716036 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene CAS No. 6968-13-4

1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene

Cat. No.: B14716036
CAS No.: 6968-13-4
M. Wt: 282.3 g/mol
InChI Key: JDNQVFDLKTXWBV-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene is a halogenated organic compound with the molecular formula C4Cl5F3. This compound is characterized by the presence of both chlorine and fluorine atoms, making it highly reactive and useful in various chemical applications. It is often used in research and industrial processes due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene typically involves the chlorination of fluorinated hydrocarbons. One common method includes the reaction of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene with chlorine gas under controlled conditions. The reaction is exothermic and requires careful monitoring to ensure the desired product is obtained .

Industrial production methods often involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the removal of chlorine atoms.

    Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups. Common reagents include halogenating agents like bromine or iodine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce partially dechlorinated compounds .

Scientific Research Applications

1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene exerts its effects involves its high reactivity due to the presence of multiple halogen atoms. These atoms create a strong electrophilic center, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific context, such as the type of nucleophile and the reaction conditions .

Comparison with Similar Compounds

1,1,3,3,3-Pentachloro-2-(trifluoromethyl)prop-1-ene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its fully fluorinated counterparts.

Properties

CAS No.

6968-13-4

Molecular Formula

C4Cl5F3

Molecular Weight

282.3 g/mol

IUPAC Name

1,1-dichloro-3,3,3-trifluoro-2-(trichloromethyl)prop-1-ene

InChI

InChI=1S/C4Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12

InChI Key

JDNQVFDLKTXWBV-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl

Origin of Product

United States

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